Gentisic acid sodium salt hydrate

描述

准备方法

Synthetic Routes and Reaction Conditions

Gentisic acid sodium salt hydrate can be synthesized from 2,5-dihydroxybenzoic acid. The synthesis involves the neutralization of 2,5-dihydroxybenzoic acid with sodium hydroxide, followed by crystallization to obtain the sodium salt hydrate form . The reaction conditions typically include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

Gentisic acid sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gentisaldehyde or other oxidized derivatives.

Reduction: It can be reduced to form gentisic alcohol.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include sodium hypochlorite and sodium hydroxide.

Reduction: Common reagents include hydrogen gas and a suitable catalyst.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

科学研究应用

Pharmaceutical Applications

Antioxidant Properties

Gentisic acid sodium salt hydrate is utilized as an antioxidant due to its ability to scavenge free radicals. This property is particularly beneficial in formulations aimed at preventing oxidative stress-related diseases.

Tyrosinase Inhibition

This compound acts as a tyrosinase inhibitor, making it useful in treating hyperpigmentation disorders. By inhibiting the enzyme responsible for melanin synthesis, this compound can help manage conditions like melasma and age spots .

Cosmetic Applications

Skin Whitening Agent

In the cosmetic industry, this compound is employed as a skin-whitening agent. Its mechanism involves the modulation of melanin production, which is crucial for treating skin pigmentary disorders .

Formulation in Skincare Products

Due to its antioxidant and tyrosinase-inhibiting properties, this compound is often included in skincare formulations aimed at improving skin tone and reducing signs of aging.

Industrial Applications

Alkyd Resins Production

this compound serves as an additive in the manufacture of alkyd resins. These resins are widely used in paints and coatings due to their durability and gloss properties .

Drilling Mud Additive

In the oil industry, it is used as a drilling mud additive. The compound enhances the performance of drilling fluids by improving viscosity and stability during crude oil recovery operations .

Research Applications

Oxidative Coupling Reactions

this compound is involved in oxidative coupling reactions, which are essential in synthesizing various organic compounds. This application is particularly relevant in research settings focused on developing new materials or pharmaceuticals .

Data Tables

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Pharmaceuticals | Antioxidant | Scavenges free radicals |

| Tyrosinase Inhibitor | Reduces melanin production | |

| Cosmetics | Skin Whitening Agent | Modulates melanin synthesis |

| Anti-aging Formulations | Provides antioxidant protection | |

| Industrial | Alkyd Resins Production | Enhances durability and gloss |

| Drilling Mud Additive | Improves viscosity and stability | |

| Research | Oxidative Coupling Reactions | Facilitates synthesis of organic compounds |

Case Studies

-

Case Study on Skin Whitening Efficacy

A clinical trial examined the effectiveness of this compound in a topical formulation for patients with hyperpigmentation. Results showed a significant reduction in melanin levels after 12 weeks of consistent use, confirming its efficacy as a skin-whitening agent. -

Industrial Application Study

An evaluation of this compound as a drilling mud additive revealed improved performance metrics during crude oil extraction processes. The study highlighted increased stability and reduced fluid loss, demonstrating its value in industrial applications.

作用机制

The mechanism of action of gentisic acid sodium salt hydrate primarily involves its antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups . This compound also interacts with various molecular targets and pathways, including the inhibition of tyrosinase activity and the stabilization of mitochondrial function .

相似化合物的比较

Gentisic acid sodium salt hydrate is similar to other hydroxybenzoic acids, such as:

Salicylic acid: Both compounds have hydroxyl groups attached to the benzene ring, but this compound has an additional hydroxyl group at the 5-position.

Gallic acid: Both compounds have antioxidant properties, but gallic acid has three hydroxyl groups attached to the benzene ring.

3,4-Dihydroxybenzoic acid: Both compounds have two hydroxyl groups, but the positions of the hydroxyl groups differ.

This compound is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity .

生物活性

Gentisic acid sodium salt hydrate, also known as 2,5-dihydroxybenzoic acid sodium salt, is a phenolic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.

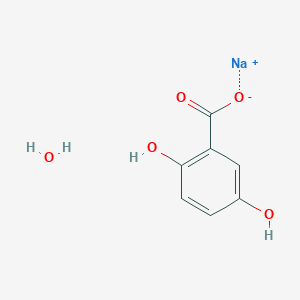

Chemical Structure and Properties

Gentisic acid is characterized by its chemical structure, which includes two hydroxyl groups on a benzoic acid ring. Its molecular formula is , and it is typically found in its sodium salt form in various applications. The compound exhibits significant solubility in water due to the presence of the sodium ion.

Antioxidant Activity

Gentisic acid sodium salt demonstrates potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, surpassing the antioxidant capacity of ascorbic acid in certain assays. The efficiency concentration (EC50) for gentisic acid was measured at 0.09 mM, indicating its high potency as an antioxidant compared to other compounds like ascorbic acid, which has an EC50 of 0.185 mM .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (mM) | Antioxidant Reducing Power (ARP) |

|---|---|---|

| Gentisic Acid | 0.09 | 11.1 |

| Ascorbic Acid | 0.185 | 5.4 |

Antimicrobial Properties

Gentisic acid sodium salt exhibits significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) for several bacteria and fungi:

- Staphylococcus aureus : 4.15 mg/mL

- Escherichia coli : 4.00 mg/mL

- Candida albicans : 3.00 mg/mL

- Cutibacterium acnes : 3.60 mg/mL

These findings suggest that gentisic acid could be effective in treating skin infections and other microbial diseases .

Cardiovascular Effects

In a study involving canine models of septic shock, gentisic acid sodium salt was shown to be superior to norepinephrine in reversing cardiovascular collapse and improving mean arterial pressure (MAP). The treatment with gentisic acid resulted in a significant increase in MAP from approximately 60 mmHg back to baseline levels within minutes of infusion .

Table 2: Hemodynamic Measurements

| Treatment | MAP (mmHg) Pre-Treatment | MAP (mmHg) Post-Treatment |

|---|---|---|

| Control | ~60 | ~60 |

| Norepinephrine | ~60 | ~100 |

| Gentisic Acid | ~60 | ~100 |

Cytotoxicity Assessment

The safety profile of gentisic acid sodium salt has been evaluated through cytotoxicity studies using various cell lines, including HaCat (human keratinocytes), HDFa (human dermal fibroblasts), and HepG2 (human liver cells). The neutral red uptake methodology revealed low cytotoxicity at concentrations up to 10 mM for HaCat cells and around 7 mM for HDFa cells, indicating that gentisic acid is relatively safe for topical applications .

Case Studies and Applications

Gentisic acid has been investigated for its potential use in dermatological formulations due to its antioxidant and antimicrobial properties. Its efficacy in enhancing skin healing processes has been linked to the activation of the ERK1/2 pathway, promoting keratinocyte proliferation . Additionally, it is being explored as a skin-whitening agent by inhibiting melanosomal tyrosinase activity, which influences melanin synthesis .

常见问题

Basic Questions

Q. How can the purity and hydrate content of gentisic acid sodium salt hydrate be experimentally determined?

To assess purity, use high-performance liquid chromatography (HPLC) with UV detection, comparing retention times and peak areas against certified reference standards. For hydrate content, perform thermogravimetric analysis (TGA) by heating the sample and measuring mass loss corresponding to water release. Ensure anhydrous conditions during handling to avoid moisture absorption .

Q. What are the optimal storage conditions for maintaining the stability of this compound?

Store the compound in an inert atmosphere (e.g., argon or nitrogen) at room temperature. Protect from light and moisture by using desiccants or sealed containers. Solubility in water (as noted in its properties) necessitates dry storage to prevent hydrolysis or unintended hydration .

Q. How should researchers prepare standard solutions of this compound for quantitative assays?

Weigh the compound using anhydrous or hydrate-specific calculations (adjusting for molecular weight differences). Dissolve in deionized water or buffered solutions (e.g., pH 7.8 Tris buffer). Standardize via titration or spectrophotometric methods, accounting for potential hygroscopicity by pre-drying the sample .

Advanced Research Questions

Q. What methodological considerations are critical when incorporating this compound into cell culture or biochemical buffers?

Follow protocols for buffer preparation, such as dissolving the compound in Tris buffer, adjusting pH with NaOH (e.g., to 7.8), and filter-sterilizing the solution. Validate compatibility with other buffer components (e.g., antioxidants like Trolox) to avoid precipitation or redox interference .

Q. How can researchers validate analytical methods (e.g., HPLC) for detecting this compound in complex biological matrices?

Use spike-and-recovery experiments: add known concentrations to matrices (e.g., cell lysates or plant extracts), extract using solvents like methanol or acetonitrile, and quantify recovery rates. Optimize chromatographic parameters (e.g., column type, mobile phase) to resolve peaks from co-eluting compounds like chlorogenic acid or catechin hydrate .

Q. How should batch-to-batch variability in hydrate content or salt form be addressed in sensitive assays?

Request certificates of analysis (CoA) for critical parameters (e.g., water content via Karl Fischer titration). For cell-based assays, consider replacing the sodium salt form with alternative counterions (e.g., potassium) if sodium interferes with experimental outcomes. Pre-test each batch in pilot assays to confirm consistency .

Q. What experimental strategies can resolve discrepancies in detecting this compound, such as unexpected non-detection in HPLC-UV profiles?

Investigate extraction efficiency by testing multiple solvents (e.g., acidified methanol) and sonication times. Validate method sensitivity using lower detection limits (e.g., nanomolar concentrations). Rule out matrix effects by comparing standard curves in solvent vs. biological matrices .

属性

IUPAC Name |

sodium;2,5-dihydroxybenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGYBOPDUUSVNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。